

# Physicochemical Profiling & Technical Characterization: N-[(4-bromophenyl)methyl]acetamide[1]

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	N-[(4-bromophenyl)methyl]acetamide
CAS No.:	90561-76-5
Cat. No.:	B3023397

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## Executive Summary

**N-[(4-bromophenyl)methyl]acetamide** (CAS 90561-76-5) is a functionalized benzyl acetamide derivative utilized primarily as an intermediate in medicinal chemistry and organic synthesis.[1][2][3] Distinct from its aniline analog (4'-bromoacetanilide), this compound features a methylene bridge that decouples the amide nitrogen from the aromatic ring, altering its electronic properties and reactivity profile.[3] This guide provides a comprehensive analysis of its structural identity, validated synthesis protocols, and spectroscopic characteristics for researchers in drug discovery and material science.[3]

## Chemical Identity & Structural Analysis[1][3][4]

The compound consists of a 4-bromophenyl group linked via a methylene bridge to an acetamide moiety.[1][3] The presence of the methylene spacer (

) interrupts the conjugation between the nitrogen lone pair and the aromatic -system, making the amide nitrogen more nucleophilic than in N-aryl acetamides.[1]

## Nomenclature & Identifiers

Parameter	Details
IUPAC Name	N-[(4-bromophenyl)methyl]acetamide
Common Synonyms	N-(4-bromobenzyl)acetamide; N-acetyl-4-bromobenzylamine
CAS Registry Number	90561-76-5
Molecular Formula	
Molecular Weight	228.09 g/mol
SMILES	<chem>CC(=O)NCC1=CC=C(Br)C=C1</chem>
InChIKey	HBBBWKUVJSIFKV-UHFFFAOYSA-N

## Structural Visualization (Graphviz)

The following diagram illustrates the structural connectivity and functional group segmentation. [3]

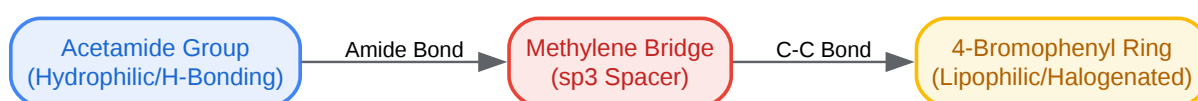


Figure 1: Functional Structural Segmentation of N-[(4-bromophenyl)methyl]acetamide

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## Synthesis & Production Workflow

The synthesis of **N-[(4-bromophenyl)methyl]acetamide** is most efficiently achieved via the nucleophilic acyl substitution of 4-bromobenzylamine with an acetylating agent (acetyl chloride or acetic anhydride) in the presence of a base.[1]

## Validated Synthetic Protocol

Reaction Type: N-Acylation Precursors: 4-Bromobenzylamine hydrochloride, Acetyl Chloride, Triethylamine (Et

N).[1][3] Solvent: Dichloromethane (DCM).[3]

## Step-by-Step Methodology:

- Preparation: Charge a reaction vessel with 4-bromobenzylamine hydrochloride (1.0 eq) and dry DCM (approx. 10 mL per gram of amine).
  - Basification: Cool the solution to 0°C in an ice bath. Dropwise add Triethylamine (2.0–3.0 eq) to liberate the free amine and scavenge HCl.[3]
  - Acylation: Slowly add Acetyl Chloride (1.2–1.5 eq) while maintaining the temperature at 0°C to prevent exotherms.
  - Reaction: Allow the mixture to warm to room temperature (25–30°C) and stir for 2 hours. Monitor via TLC or LC-MS.[1][3]
  - Work-up:
    - Concentrate the reaction mixture under reduced pressure.
    - Redissolve residue in DCM.[3]
    - Wash sequentially with water, dilute HCl (to remove unreacted amine), and brine.[3]
    - Dry the organic layer over anhydrous Na
- SO
- [3]
- Isolation: Concentrate to yield the crude product, typically a yellow to off-white solid.[3] Recrystallization from ethanol/water may be performed if higher purity is required.[3]

## Reaction Scheme Diagram

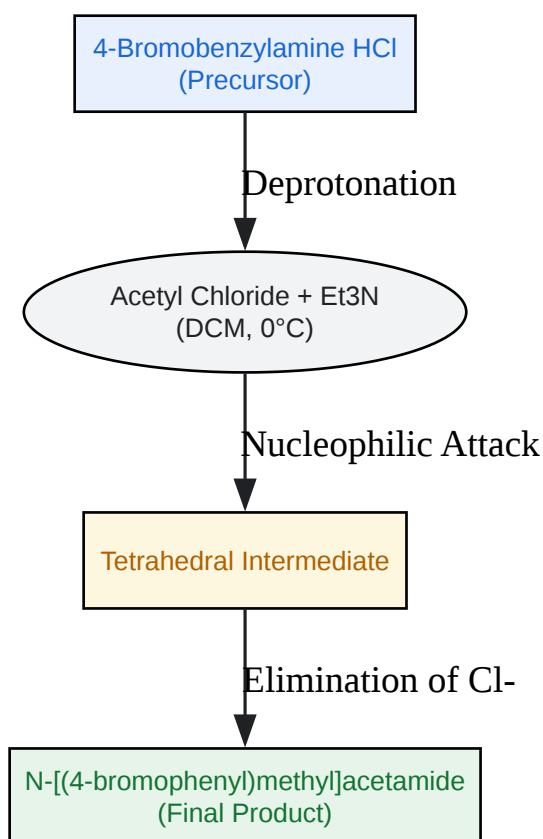


Figure 2: Acylation Pathway for Synthesis of CAS 90561-76-5

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[1][3]

## Physicochemical Characteristics

The following data summarizes the physical properties. Note that unlike its phenyl analog (MP ~167°C), the benzyl derivative typically exhibits different thermal properties due to increased conformational flexibility.[3]

Property	Value / Description	Source/Note
Physical State	Solid (Crystalline)	[1]
Appearance	White to Yellowish powder	Dependent on purity
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate.[1] Insoluble in water.[3]	Lipophilic nature
LogP (Predicted)	~1.8 – 2.3	Moderate lipophilicity
H-Bond Donors	1 (Amide NH)	
H-Bond Acceptors	1 (Carbonyl Oxygen)	
Rotatable Bonds	2 (C-N, C-C benzylic)	

## Spectroscopic Validation

Accurate identification requires distinguishing this compound from 4'-bromoacetanilide.[1][3]

The key differentiator is the benzylic methylene signal in the

<sup>1</sup>H NMR spectrum.[3]

## Nuclear Magnetic Resonance ( <sup>1</sup>H NMR)

Solvent: DMSO-

, 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
1.85 - 2.00	Singlet (s)	3H		Methyl group of acetamide.[1]
4.20 - 4.33	Doublet (d)	2H		Diagnostic Peak: Benzylic methylene.[1] Proves benzyl linkage.[3]
6.20 - 8.40*	Broad/Triplet	1H		Amide proton.[1] [3] Shift varies by solvent (approx 8.3 in DMSO, ~6.0 in CDCl <sub>3</sub> ).[3]
7.10 - 7.25	Doublet (d)	2H	Ar-H (ortho to alkyl)	Aromatic protons.[1]
7.40 - 7.55	Doublet (d)	2H	Ar-H (ortho to Br)	Aromatic protons (deshielded by Bromine).[1]

\*Note: In CDCl<sub>3</sub>

, the NH signal often appears as a broad singlet around 5.8–6.3 ppm.[3] In DMSO-

, it typically appears downfield (8.0–8.5 ppm) as a triplet due to coupling with the methylene protons.[3] [1]

## Mass Spectrometry (LC-MS)[1]

- Ionization Mode: ESI (+)
- Observed Ion:

m/z[1]

- Pattern: Characteristic 1:1 isotopic ratio due to

and

isotopes.

## Applications & Handling

### Research Applications

- Synthetic Intermediate: Used as a building block for introducing the 4-bromobenzylamine motif into larger pharmacophores.[1][3]
- Enzyme Substrate: Investigated in lipase-catalyzed synthesis studies as an amine donor or substrate [1].[1][3]
- Cross-Coupling: The aryl bromide moiety serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to generate biaryl or aryl-amine libraries.[1][3]

### Safety & Stability

- Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit.[3] 2A, STOT SE 3).
- Storage: Store in a cool, dry place (Room Temperature or 2-8°C). Keep container tightly closed to prevent hydrolysis of the amide bond over extended periods in humid conditions.[3]

### References

- ChemicalBook.AcetaMide, N-[(4-bromophenyl)methyl]- synthesis (CAS 90561-76-5).[1][3] Retrieved from .[3]
- Sigma-Aldrich.N-(4-Bromobenzyl)acetamide Product Page.[1][3] Retrieved from .[1][3]
- PubChem.Compound Summary: N-(4-bromophenyl)methylacetamide.[1][3] (Note: General reference for structure/formula verification). Retrieved from .[3]

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## Sources

- 1. 4'-Bromoacetanilide | C<sub>8</sub>H<sub>8</sub>BrNO | CID 7683 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. [arctomsci.com](https://arctomsci.com) [[arctomsci.com](https://arctomsci.com)]
- 3. 4'-Bromoacetanilide | C<sub>8</sub>H<sub>8</sub>BrNO | CID 7683 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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